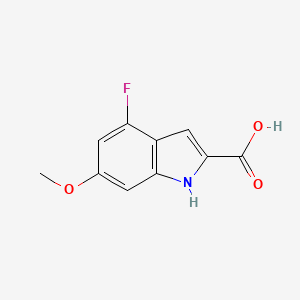

4-fluoro-6-methoxy-1H-indole-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H8FNO3 |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

4-fluoro-6-methoxy-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C10H8FNO3/c1-15-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14) |

InChI Key |

PZFGHNKOFGUPCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)F |

Origin of Product |

United States |

Preparation Methods

Indole Core Construction Methods

Two main synthetic approaches are commonly employed for preparing substituted indole-2-carboxylic acids:

Hemetsberger–Knittel Indole Synthesis : This method involves the condensation of substituted benzaldehydes with ethyl azidoacetate to form alkenyl azides, which upon thermolysis cyclize to give indole-2-carboxylate derivatives. This approach allows for regioselective introduction of substituents on the benzene ring of the indole core, including fluorine and methoxy groups at desired positions.

Fischer Indole Synthesis : This classical method involves acid-catalyzed rearrangement of aryl hydrazones to form the indole ring. It has been adapted for methoxy-substituted indoles using microwave-assisted conditions to improve yields and reduce reaction times.

Functional Group Introduction and Modification

Fluorination : The fluorine atom at the 4-position can be introduced via electrophilic aromatic substitution or by starting with appropriately fluorinated benzaldehyde precursors in the Hemetsberger synthesis.

Methoxylation : The methoxy group at the 6-position can be introduced by using methoxy-substituted benzaldehydes or via nucleophilic substitution reactions on bromo-substituted intermediates.

Carboxylation at the 2-Position : The carboxylic acid group at the 2-position is typically introduced by starting with ethyl azidoacetate or ethyl 2-azidoacetate derivatives, which after cyclization yield ethyl indole-2-carboxylates. Subsequent hydrolysis under basic conditions affords the free carboxylic acid.

Detailed Preparation Methods

Hemetsberger–Knittel Synthesis Route

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Knoevenagel condensation of 4-fluoro-6-methoxybenzaldehyde with ethyl azidoacetate | Sodium ethoxide, ethanol, room temperature | 12–42 | Formation of alkenyl azide intermediate |

| 2 | Thermolysis of alkenyl azide | Heat at 180 °C | 30–93 | Cyclization to ethyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate |

| 3 | Hydrolysis of ester to acid | NaOH, reflux in ethanol/water | 70–90 | Conversion to this compound |

This method is advantageous for its regioselectivity and ability to incorporate multiple substituents on the aromatic ring before indole formation.

Fischer Indole Synthesis Adaptation

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of hydrazone from 4-fluoro-6-methoxyphenylhydrazine and pyruvic acid | Acid catalysis, room temperature | Moderate | Formation of N-aryl hydrazone |

| 2 | Cyclization to indole | Microwave irradiation or reflux with ZnCl2 and PCl5 | 50–70 | Formation of 4-fluoro-6-methoxyindole |

| 3 | Oxidation and carboxylation | Oxidative conditions or subsequent esterification/hydrolysis | Variable | Introduction of carboxylic acid at 2-position |

Microwave-assisted Fischer synthesis has been reported to enhance reaction rate and yield for methoxy-substituted indoles.

Functionalization via Palladium-Catalyzed Coupling

Representative Synthetic Scheme Summary

Analytical Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR are used to confirm the substitution pattern and integrity of the indole ring and carboxylic acid group.

Mass Spectrometry (MS) : Confirms molecular weight and presence of fluorine substituent.

Chromatographic Techniques : Flash chromatography and recrystallization are employed to purify intermediates and final products to >95% purity.

Summary and Expert Insights

The Hemetsberger–Knittel synthesis is the most widely reported and efficient method for preparing this compound, offering good control over regioselectivity and functional group tolerance.

Fischer indole synthesis , especially with microwave assistance, provides an alternative route but may require more optimization for yields and regioselectivity.

Late-stage palladium-catalyzed coupling reactions enable the introduction of methoxy and fluoro substituents on preformed indole-2-carboxylates, useful for structural diversification.

Careful control of reaction conditions such as temperature, solvent, and reaction time is critical to maximize yield and purity.

Analytical techniques including NMR and MS are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like manganese dioxide.

Reduction: Typically involves reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .

Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents .

Medicine: These compounds are being investigated for their potential to treat various diseases, including cancer and viral infections .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other chemical intermediates .

Mechanism of Action

The mechanism of action of 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes or interfere with DNA replication in microbial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid and analogous indole derivatives:

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: The fluorine atom at position 4 in the target compound enhances metabolic stability compared to non-fluorinated analogs like 6-methoxy-1H-indole-2-carboxylic acid .

Synthetic Challenges :

- Fluorination at position 4 requires precise control to avoid regiochemical byproducts, unlike chlorination or methoxylation, which are more straightforward .

- Carboxylic acid functionalization often necessitates protecting-group strategies, as seen in the hydrolysis of methyl esters .

Physicochemical Properties :

- The methoxy group at position 6 increases solubility in polar solvents compared to alkyl-substituted analogs (e.g., 3-ethyl-6-chloro derivative) .

- Difluoromethoxy-substituted analogs (e.g., CID 7131356) show enhanced lipophilicity, making them more suitable for blood-brain barrier penetration .

Structural and Spectral Comparisons

NMR Data :

- The target compound’s ¹H-NMR would show distinct deshielding for H-4 (due to fluorine’s electronegativity) and a singlet for the methoxy group at δ ~3.76 ppm, as observed in related 6-methoxyindoles .

- In contrast, 5-fluoroindole-2-carboxamides exhibit downfield shifts for H-3 (δ ~8.0 ppm) due to conjugation with the amide group .

IR Spectroscopy :

- The carboxylic acid (-COOH) in the target compound shows a strong absorption band near 1666–1670 cm⁻¹ (C=O stretch), comparable to other indole-2-carboxylic acids .

Biological Activity

4-Fluoro-6-methoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a fluorine atom at the fourth position, a methoxy group at the sixth position, and a carboxylic acid group at the second position of the indole ring. These modifications are believed to enhance its biological activity and therapeutic potential, particularly in cancer treatment, antiviral applications, and antimicrobial properties.

The structural characteristics of this compound contribute to its biological activities. The presence of electron-donating groups like methoxy enhances reactivity and binding affinity to biological targets, including enzymes and receptors involved in various cellular processes.

Anticancer Properties

Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell growth and survival. For instance, it has been shown to interact with protein kinases such as VEGFR-2, which plays a critical role in tumor angiogenesis .

- In Vitro Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). IC50 values for some derivatives have been reported in the low micromolar range, indicating potent activity .

Antiviral Activity

The compound has also been studied for its antiviral properties, particularly against HIV. Indole derivatives have shown promise as inhibitors of HIV integrase, an enzyme crucial for viral replication:

- Mechanism : The binding conformation analysis indicates that the indole core and carboxyl group chelate magnesium ions within the integrase active site, inhibiting its function .

Antimicrobial Activity

Research has also explored the antimicrobial effects of this compound against various bacterial strains:

- In Vitro Testing : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Studies have utilized disc diffusion methods to assess its efficacy compared to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to increased apoptosis rates, as evidenced by caspase activation assays .

- Antiviral Screening : In a screening for HIV integrase inhibitors, derivatives of indole carboxylic acids were shown to significantly reduce viral replication in vitro, suggesting potential for further development as antiviral agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized indole precursors. For example, analogous compounds (e.g., 5-methoxy-3-formylindole-2-carboxylate derivatives) are synthesized via condensation of substituted phenylhydrazines with keto esters, followed by cyclization under acidic conditions . Fluorination is introduced either via electrophilic substitution or by using fluorinated starting materials. A critical intermediate is the 3-formylindole-2-carboxylic acid derivative, which undergoes further functionalization (e.g., methoxy and fluoro group introduction) using sodium acetate and acetic acid under reflux .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substitution patterns. The fluorine atom at position 4 and methoxy group at position 6 generate distinct splitting patterns and chemical shifts (e.g., fluorine’s deshielding effect on adjacent protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (209.18 g/mol) and fragmentation patterns .

- IR Spectroscopy : Peaks near 1700 cm (carboxylic acid C=O stretch) and 1250 cm (C-F stretch) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel indole-2-carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : To identify tautomeric forms (e.g., NH proton exchange in DMSO-d) .

- HPLC-Purification : Isolate pure fractions before analysis to eliminate side-product interference .

- X-ray Crystallography : Definitive structural confirmation, though challenging for low-yield compounds. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid .

- Catalyst Screening : Lewis acids like ZnCl improve electrophilic fluorination .

- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes decomposition of thermally labile intermediates .

Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The fluorine atom at position 4:

- Enhances Metabolic Stability : By resisting oxidative degradation in vivo .

- Modulates Electronic Effects : Electron-withdrawing properties increase the carboxylic acid’s acidity (pKa ~3.5), improving solubility for salt formation .

- Bioisosteric Replacement : Mimics hydroxyl groups in target binding (e.g., HIV integrase inhibition) while reducing polarity .

Key Challenges & Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.